Azepan-4-one
Overview
Description
Azepan-4-one is a seven-membered heterocyclic compound containing a nitrogen atom and a ketone functional group. It is a versatile building block in organic synthesis and is found in various natural products and pharmaceuticals. The structure of this compound allows for diverse chemical modifications, making it an important compound in medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
One efficient method for synthesizing azepan-4-one involves a two-step [5+2] annulation reaction. This process uses gold catalysis to achieve high regioselectivities and good to excellent diastereoselectivities . The reaction begins with the oxidation of N-(pent-4-yn-1-yl)piperidine using m-CPBA, followed by gold-catalyzed intramolecular alkyne oxidation . This method is notable for its efficiency and flexibility, allowing the formation of various this compound derivatives.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar annulation reactions. The use of gold catalysts in these processes ensures high yields and purity of the final product. Additionally, continuous flow reactors may be employed to optimize reaction conditions and improve scalability.
Chemical Reactions Analysis
Types of Reactions
Azepan-4-one undergoes various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids.
Reduction: The ketone can be reduced to form alcohols.
Substitution: The nitrogen atom allows for nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions include azepan-4-ol (from reduction), azepan-4-oic acid (from oxidation), and various substituted this compound derivatives (from substitution).
Scientific Research Applications
Azepan-4-one has numerous applications in scientific research:
Chemistry: It serves as a building block for synthesizing complex molecules and natural products.
Biology: this compound derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is used in the development of pharmaceuticals, particularly in the synthesis of drugs targeting the central nervous system.
Industry: this compound is utilized in the production of polymers and advanced materials due to its versatile chemical properties.
Mechanism of Action
The mechanism of action of azepan-4-one and its derivatives involves interactions with various molecular targets and pathways. For instance, in medicinal chemistry, this compound derivatives may act as enzyme inhibitors or receptor agonists/antagonists. The specific mechanism depends on the functional groups present on the this compound scaffold and the target molecule.
Comparison with Similar Compounds
Azepan-4-one can be compared with other seven-membered heterocycles such as:
Azepine: Lacks the ketone functional group, making it less versatile in certain chemical reactions.
Benzodiazepine: Contains a fused benzene ring, leading to different pharmacological properties.
Oxazepine: Contains an oxygen atom in the ring, altering its reactivity and biological activity.
Thiazepine: Contains a sulfur atom, which can significantly change its chemical and biological properties.
This compound is unique due to its ketone functional group, which allows for a wide range of chemical modifications and applications in various fields.
Properties
IUPAC Name |
azepan-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO/c8-6-2-1-4-7-5-3-6/h7H,1-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMHPWGYTSXHHPI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)CCNC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70363553 | |
Record name | Azepan-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70363553 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
105416-56-6 | |
Record name | Azepan-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70363553 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the common synthetic approaches to Azepan-4-one?
A: Azepan-4-ones can be efficiently synthesized using a two-step [5+2] annulation reaction. This method, which leverages gold catalysis, has shown high regioselectivity and good to excellent diastereoselectivity []. Another approach utilizes a microwave-assisted condensation reaction between Azepan-4-ones and 3,5-dinitro-1-methylpyridin-2-one in the presence of ammonia. This method provides a route to nitro-substituted tetrahydropyridoazepines [, ].
Q2: How does the choice of substituents impact the synthesis of tetrahydropyridoazepines?
A: The selection of substituents on the amino group plays a crucial role in regioselectively synthesizing specific tetrahydropyridoazepine isomers. By varying these substituents, researchers can direct the reaction towards the formation of either tetrahydropyrido[3,2-c]azepines or tetrahydropyrido[2,3-d]azepines [].
Q3: What are the advantages of using microwave irradiation in the synthesis of nitro-substituted tetrahydropyridoazepines?
A: Microwave irradiation has demonstrated a beneficial effect on the condensation reaction between Azepan-4-ones and pyridone derivatives []. While specific advantages weren't detailed in the provided abstracts, microwave-assisted synthesis is generally known for increased reaction rates, improved yields, and enhanced selectivity compared to conventional heating methods.
Q4: Are there any intermediate compounds involved in the gold-catalyzed synthesis of Azepan-4-ones?
A: Yes, the gold-catalyzed synthesis of Azepan-4-ones involves the formation of N-oxides as key intermediates. These intermediates are generated through the oxidation of specific amines using meta-Chloroperoxybenzoic acid (mCPBA). Subsequently, a gold catalyst facilitates the cyclization of these N-oxides, ultimately leading to the desired this compound products [].
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